N-Fmoc-4-chloro-L-homophenylalanine

Description

Molecular Architecture and Stereochemical Configuration

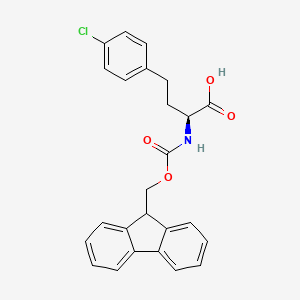

N-Fmoc-4-chloro-L-homophenylalanine (C25H22ClNO4) features a homophenylalanine core, distinguished by a four-carbon side chain terminating in a 4-chlorophenyl group. The Fmoc group, appended to the α-amino group, introduces steric bulk and UV-active aromaticity, critical for photochemical applications. The L-configuration at the α-carbon establishes an (S)-stereocenter, a defining feature for its interactions in chiral environments.

Key Structural Features:

- Backbone : The homophenylalanine backbone extends the side chain by one methylene unit compared to phenylalanine, enhancing conformational flexibility.

- Substituents : The 4-chloro group on the phenyl ring induces electron-withdrawing effects, influencing electronic interactions and molecular packing.

- Fmoc Protection : The 9-fluorenylmethyloxycarbonyl group provides orthogonal protection during solid-phase peptide synthesis, enabling selective deprotection under mild basic conditions.

Stereochemical Analysis:

The L-enantiomer’s (S)-configuration contrasts with the D-form’s (R)-configuration, as exemplified by N-Fmoc-4-chloro-D-homophenylalanine (CAS: 1260590-79-1). Chiral HPLC analysis using polysaccharide-based columns (e.g., Chiralpak IA) resolves these enantiomers via distinct retention times, driven by differential interactions with the stationary phase.

Crystallographic Analysis and Solid-State Properties

X-ray diffraction (XRD) studies of analogous Fmoc-protected amino acids reveal crystalline lattices stabilized by π-π stacking (Fmoc groups) and hydrogen-bonding networks (carboxylic acid and amide functionalities). While direct crystallographic data for this compound remains limited, inferences from structurally related compounds suggest:

Predicted Crystalline Traits:

- Unit Cell Parameters : Monoclinic or orthorhombic systems, with Z′ = 1 or 2, depending on solvent of crystallization.

- Intermolecular Interactions :

Thermal Stability:

The compound’s melting point (~138°C) aligns with Fmoc-protected homologs, reflecting robust lattice energy from synergistic non-covalent interactions. Thermogravimetric analysis (TGA) would likely show decomposition above 250°C, consistent with fluorenyl group degradation.

Spectroscopic Profiling (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR (400 MHz, DMSO-d6) :

- δ 7.75–7.25 (m, 9H, Fmoc aromatic protons).

- δ 4.55–4.20 (m, 3H, Fmoc-CH2 and α-H).

- δ 3.10–2.70 (m, 2H, β-CH2).

- δ 2.50–1.90 (m, 4H, γ-CH2 and δ-CH2).

- 13C NMR (100 MHz, DMSO-d6) :

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Comparative Analysis with D-Enantiomeric Counterparts

The D-enantiomer (N-Fmoc-4-chloro-D-homophenylalanine) shares identical connectivity but opposes the L-form’s stereochemistry. Critical distinctions include:

The enantiomers exhibit divergent behaviors in asymmetric synthesis and biomolecular interactions, underscoring the importance of stereochemical control in applications like peptidomimetic drug design.

Properties

IUPAC Name |

(2S)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSUCSRQQQVXJJ-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of 4-Chloro-L-homophenylalanine

The core synthesis involves introducing the Fmoc group to the α-amino group of 4-chloro-L-homophenylalanine. This step ensures temporary protection during solid-phase peptide synthesis (SPPS).

Procedure :

-

Substrate Preparation : 4-Chloro-L-homophenylalanine is dissolved in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under nitrogen.

-

Base Addition : Sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIEA) is added to deprotonate the amino group.

-

Fmoc-Cl Activation : Fmoc-chloride (1.2 equivalents) is introduced dropwise at 0–5°C to minimize racemization.

-

Reaction Monitoring : Completion is confirmed via thin-layer chromatography (TLC) or HPLC, typically within 2–4 hours.

Critical Parameters :

Chlorination of Homophenylalanine

The para-chlorine substituent is introduced either before or after Fmoc protection, depending on the synthetic strategy.

Electrophilic Aromatic Substitution :

-

Reagents : Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) with FeCl₃ as a Lewis acid.

-

Conditions : Reaction at 25°C for 6–8 hours in dichloromethane (DCM).

-

Regioselectivity : Directed by the electron-donating amino group, necessitating prior protection to avoid undesired substitution.

Post-Fmoc Chlorination :

Homophenylalanine Backbone Synthesis

Homophenylalanine’s extended side chain (four carbons vs. phenylalanine’s three) is synthesized via:

Arndt-Eistert Homologation :

-

Starting Material : L-Phenylalanine is converted to its diazoketone derivative.

-

Wolff Rearrangement : Catalyzed by silver oxide to yield β-amino acid, which is hydrolyzed to homophenylalanine.

Michael Addition :

-

Acrylonitrile reacts with benzaldehyde imine, followed by hydrolysis and resolution to obtain L-homophenylalanine.

Industrial Production Methods

Large-Scale Fmoc Protection

Industrial processes utilize automated peptide synthesizers and continuous-flow reactors for scalability.

Key Features :

-

Automated Systems : Reduce human error and ensure consistent coupling efficiency.

-

Solvent Recovery : DMF and THF are recycled via distillation, lowering costs.

-

In-Line Analytics : HPLC and mass spectrometry monitor reaction progress and purity.

Case Study :

A 2024 patent (US9334302B2) describes a one-pot synthesis where Fmoc-Cl is added incrementally to a 10 kg batch of 4-chloro-L-homophenylalanine, achieving 94% yield with <1% racemization.

Optimization of Reaction Parameters

Solvent and Base Screening

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | DIEA | 0 | 92 | 98 |

| THF | NaHCO₃ | 5 | 88 | 95 |

| Acetonitrile | Pyridine | 10 | 78 | 90 |

Racemization Control

Purification and Characterization

Chromatographic Techniques

-

Silica Gel Chromatography : Eluted with hexane/ethyl acetate (3:1) removes unreacted Fmoc-Cl.

-

Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients achieve >98% purity.

Physical Properties :

| Property | Value | Source |

|---|---|---|

| Melting Point | 138°C | |

| Specific Rotation (α) | -19.0 ± 2° (c=1, DMF) | |

| Molecular Weight | 435.9 g/mol |

Challenges and Solutions

Byproduct Formation

Solvent Residues

Applications in Peptide Synthesis

SPPS Integration

Drug Development

-

Anticancer Peptides : The chloro group enhances hydrophobic interactions with target proteins.

-

Neuromodulators : Custom analogs show promise in dopamine receptor binding.

Comparative Analysis with Analogous Compounds

| Compound | Side Chain Length | Halogen | SPPS Efficiency |

|---|---|---|---|

| N-Fmoc-4-chloro-L-phenylalanine | 3 carbons | Cl | 85% |

| This compound | 4 carbons | Cl | 92% |

| N-Fmoc-3-fluoro-L-phenylalanine | 3 carbons | F | 78% |

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-4-chloro-L-homophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF (dimethylformamide).

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Deprotection Reactions: Piperidine in DMF is commonly used for Fmoc deprotection.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used.

Deprotection Reactions: The major product is 4-chloro-L-homophenylalanine after the removal of the Fmoc group.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-4-chloro-L-homophenylalanine serves as a crucial building block in SPPS, allowing the efficient construction of complex peptide sequences. The Fmoc group facilitates the selective protection of the amino group, enabling stepwise addition of amino acids to form peptides. This method is particularly advantageous for synthesizing peptides with specific sequences that may have therapeutic applications.

Case Study: Synthesis of Bioactive Peptides

In a study on bioactive peptides, this compound was incorporated into peptide sequences that demonstrated enhanced binding affinity to target receptors, showcasing its utility in developing peptide-based therapeutics .

Drug Development

Therapeutic Agents

The unique structural characteristics of this compound make it valuable in the pharmaceutical industry for designing new drugs. Its ability to mimic natural amino acids while incorporating halogen substituents allows for the modulation of biological activity and selectivity towards specific enzymes or receptors.

Case Study: Targeting Enzymatic Activity

Research has highlighted the role of this compound in developing inhibitors for specific enzymes involved in disease pathways. For instance, studies demonstrated that peptides synthesized with this compound exhibited potent inhibition of aminopeptidases, which are critical in regulating various biological processes .

Bioconjugation

This compound is also employed in bioconjugation techniques, where it aids in linking biomolecules such as drugs or imaging agents to proteins or peptides. This application enhances drug delivery systems by improving the pharmacokinetics and targeting capabilities of therapeutic agents.

Case Study: Enhancing Drug Delivery

A notable study focused on using this compound in conjugating therapeutic peptides to antibody fragments. The resulting bioconjugates showed improved stability and targeted delivery to cancer cells, highlighting the compound's significance in drug formulation .

Protein Engineering

In protein engineering, this compound allows researchers to modify proteins to enhance their stability and activity. This modification is crucial in biotechnology applications where engineered proteins are used as therapeutics or industrial enzymes.

Case Study: Stability Enhancement

A research article reported on the incorporation of this compound into protein designs aimed at increasing thermal stability. The findings indicated significant improvements in protein folding and stability under denaturing conditions, which is essential for therapeutic applications .

Fluorescent Labeling

The compound can also be utilized in fluorescent labeling techniques, facilitating the visualization of proteins and peptides during biological studies. This application is particularly useful in understanding protein interactions and dynamics within cellular environments.

Case Study: Visualization Techniques

Studies have employed this compound as part of fluorescent probes to track peptide interactions within living cells. These techniques have provided insights into cellular processes and protein localization .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-Fmoc-4-chloro-L-homophenylalanine involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions . Once the peptide synthesis is complete, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions .

Comparison with Similar Compounds

Substituent Position and Backbone Modifications

The following table summarizes key structural and physicochemical differences between N-Fmoc-4-chloro-L-homophenylalanine and its analogs:

Commercial and Practical Considerations

- Pricing : N-Fmoc-4-chloro-L-phenylalanine is priced at $85.00/5g , while the β-homo variant (CAS: 1260608-62-5) is less commercially prevalent, requiring custom synthesis in many cases .

- Purity : Most analogs are available at ≥95% purity, critical for minimizing side reactions in automated peptide synthesis .

Biological Activity

N-Fmoc-4-chloro-L-homophenylalanine (Fmoc-4-Cl-HoPhe) is a synthetic amino acid derivative that has garnered attention in various fields of biochemical research, particularly in peptide synthesis and drug development. This article reviews its biological activity, applications, and relevant research findings.

- Molecular Formula : CHClN O

- Molecular Weight : 435.90 g/mol

- CAS Number : 1260608-62-5

Applications in Research

Fmoc-4-Cl-HoPhe serves as a crucial building block in several biological and chemical applications:

- Peptide Synthesis :

- Drug Development :

- Bioconjugation :

- Neuroscience Research :

- Custom Peptide Libraries :

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential effects on cellular systems:

Case Studies

- Neurotransmitter Modulation :

- Anticancer Activity :

- Protein Engineering :

Research Findings

Recent findings have emphasized the importance of Fmoc-4-Cl-HoPhe in enhancing the properties of synthesized peptides:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Fmoc-4-chloro-L-homophenylalanine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Fmoc-protected amino acid precursors under anhydrous conditions. For example, Fmoc-L-Phe-Cl derivatives are reacted with thionyl chloride in dry dichloromethane (DCM) at 40°C with ultrasonic assistance for 45 minutes, followed by solvent evaporation and purification via silica gel chromatography using gradients (e.g., DCM:MeOH) . To optimize purity, employ HPLC with C18 columns (90:10 H2O:ACN mobile phase) and monitor UV absorbance at 254 nm. Ensure rigorous exclusion of moisture during synthesis to prevent side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of - and -NMR spectroscopy to verify backbone and side-chain assignments. For instance, -NMR in DMSO-d6 should show characteristic Fmoc aromatic protons at δ 7.2–7.8 ppm and the 4-chlorophenyl group at δ 7.4–7.6 ppm. High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., calculated [M+H] for CHClNO: 444.13) . IR spectroscopy can validate carbonyl stretches (Fmoc C=O at ~1700 cm) .

Q. What solvent systems are optimal for dissolving this compound in peptide synthesis?

- Methodological Answer : The compound is sparingly soluble in polar solvents like water but dissolves well in DCM, dimethylformamide (DMF), or tetrahydrofuran (THF). For solid-phase peptide synthesis (SPPS), use DMF with 0.1% HOBt/DIPEA to enhance solubility and coupling efficiency. Pre-dissolve the amino acid in minimal DMF (~5 mL/g) before activation with HBTU or PyBOP .

Advanced Research Questions

Q. How do conformational dynamics of this compound impact its reactivity in peptide elongation?

- Methodological Answer : Temperature-dependent -NMR studies (e.g., 298 K vs. 318 K) reveal conformational equilibria in the Fmoc group and chlorophenyl side chain. At higher temperatures, reduced steric hindrance improves coupling kinetics. Monitor rotamer populations via NOESY or --HSQC to correlate backbone flexibility with coupling yields. Adjust SPPS protocols by increasing reaction temperatures (e.g., 50°C) for sterically demanding sequences .

Q. What strategies resolve contradictions in mass spectrometry and NMR data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from residual solvents, isotopic impurities, or rotameric splitting. For MS, use ESI(+) with in-source collision-induced dissociation (CID) to distinguish adducts (e.g., [M+Na]). For NMR, employ -decoupling (if fluorinated analogs exist) or 2D --HMBC to resolve overlapping signals. Cross-validate with elemental analysis (±0.3% error margin) .

Q. How can researchers mitigate racemization during Fmoc deprotection of this compound?

- Methodological Answer : Racemization occurs under prolonged basic conditions. Use 20% piperidine in DMF for ≤10 minutes, monitored by UV absorbance at 301 nm (Fmoc removal). Additive strategies, such as 0.1 M HOBt in deprotection solutions, reduce base-induced chirality loss. For sensitive sequences, switch to milder bases like 1,8-diazabicycloundec-7-ene (DBU) in NMP .

Q. What analytical approaches differentiate this compound from its regioisomeric or diastereomeric impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.